2',4',5'-Tribromofluorescein chemical structure and properties
2',4',5'-Tribromofluorescein chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 2',4',5'-Tribromofluorescein , a halogenated xanthene derivative.
Chemical Identity, Photophysics, and Synthesis Protocols
Executive Summary
2',4',5'-Tribromofluorescein (CAS: 25709-83-5) is a asymmetric, halogenated derivative of fluorescein.[1][2][3] Unlike its symmetric congeners—4',5'-dibromofluorescein (D&C Orange No.[2][3] 5) and 2',4',5',7'-tetrabromofluorescein (Eosin Y)—the tribromo variant represents a unique intermediate state with distinct acidity and photophysical properties.[2] It is primarily utilized as a constituent in cosmetic colorants (D&C lakes) and as a research probe for investigating the heavy-atom effect on intersystem crossing (ISC) in excited-state dynamics.[2][3] This guide provides a comprehensive analysis of its structural asymmetry, pH-dependent ionization, and purification methodologies.[2]
Chemical Identity and Structural Analysis[4][5][6]
Nomenclature and Numbering
The nomenclature for halogenated fluoresceins can be ambiguous due to historical conventions. In the context of this molecule, the "prime" notation (2',4',5') refers to the positions on the xanthene core , while the unprimed numbers refer to the pendant isobenzofuran (phthalic) ring.[2]
Structural Asymmetry
Unlike 4',5'-dibromofluorescein (symmetric) or Eosin Y (symmetric), 2',4',5'-tribromofluorescein is chiral due to the atropisomerism induced by the restricted rotation of the phenyl ring and the asymmetric substitution on the xanthene core (one ring is dibrominated, the other monobrominated).[2] This asymmetry influences its solvation shell and binding affinity to serum albumins compared to its symmetric counterparts.[2][3]
| Property | 4',5'-Dibromofluorescein | 2',4',5'-Tribromofluorescein | 2',4',5',7'-Tetrabromofluorescein (Eosin Y) |
| Symmetry | |||
| Halogen Count | 2 | 3 | 4 |
| Substitution | 4',5' (ortho to OH) | 2',4',5' | 2',4',5',7' |
Physicochemical Properties[2][3][4][5][10][11][12]
Acid-Base Equilibria (pKa)
The introduction of electron-withdrawing bromine atoms lowers the pKa of the phenolic hydroxyl groups relative to fluorescein (pKa ~6.4).[2][3] The tribromo derivative exhibits pKa values intermediate between the dibromo and tetrabromo species.[2]
-
Implication: At physiological pH (7.4), 2',4',5'-tribromofluorescein exists almost exclusively as the dianion , which is the highly fluorescent species.[2]
Photophysical Characteristics
The "Heavy Atom Effect" of bromine facilitates spin-orbit coupling, promoting Intersystem Crossing (ISC) from the Singlet (
-
Absorption
: ~505–510 nm (Bathochromic shift relative to Fluorescein's 490 nm).[2][3] -
Emission
: ~525–530 nm.[2][3] -
Quantum Yield (
): Lower than fluorescein ( ) but higher than Eosin Y ( ).[2][3] The third bromine atom quenches fluorescence moderately while enhancing phosphorescence potential.[2]
Synthesis and Purification Protocols
The synthesis of pure 2',4',5'-tribromofluorescein is challenging because direct bromination of fluorescein yields a statistical mixture of mono-, di-, tri-, and tetrabromo derivatives.[2]
Reaction Mechanism (Electrophilic Aromatic Substitution)
Bromination occurs sequentially at the positions ortho to the phenolic hydroxyls (activated positions).[2][3]
-
Step 1: Bromination at 4' and 5' (most activated)
4',5'-Dibromofluorescein.[2][3] -
Step 2: Bromination at 2' or 7'
2',4',5'-Tribromofluorescein . -
Step 3: Final bromination
2',4',5',7'-Tetrabromofluorescein (Eosin Y).[2][9]
Visualization of Synthesis Pathway
Caption: Stepwise bromination pathway. Achieving the tribromo species requires precise stoichiometric control (3.0 eq Br2) and kinetic monitoring to prevent over-bromination to Eosin Y.[2][3]
Purification: pH-Zone-Refining Countercurrent Chromatography (CCC)
Standard recrystallization is ineffective for separating the tribromo species from the dibromo/tetrabromo congeners due to structural similarity.[2][3] pH-zone-refining CCC is the authoritative method for isolation.[2][3]
Protocol:
-
Solvent System: Methyl tert-butyl ether (MTBE) / acetonitrile / water (4:1:5 v/v).[2][3]
-
Retainer (Stationary Phase): Organic phase with 10 mM trifluoroacetic acid (TFA).[2][3]
-
Mechanism: As the basic mobile phase elutes through the acidic stationary phase, a pH zone forms.[2] Analytes elute in order of acidity (pKa).
-
Validation: Monitor fractions via HPLC at 254 nm and 490 nm.
Applications and Mechanisms
Cosmetic Regulatory Standards (D&C Orange No. 5)
2',4',5'-Tribromofluorescein is a recognized component of D&C Orange No. 5 , a color additive approved by the FDA for drugs and cosmetics (lipsticks).[2][3]
-
Function: It acts as a "staining dye."[2][3][10] Upon application, the solvent evaporates, and the dye interacts with skin proteins.[2] The acidic environment of the skin can shift the equilibrium, but the dianion binds strongly to keratin.[2]
-
Regulatory Limit: Pure D&C Orange No. 5 must contain less than 50% of the tribromo and tetrabromo derivatives combined, emphasizing the need for quantification.
Photodynamic Research (Singlet Oxygen Generation)
In drug development, this molecule serves as a model sensitizer.[2][3]
-
Mechanism: Upon photoexcitation (
), the molecule enters the excited singlet state ( ).[2][3] -
ISC: The three bromine atoms induce spin-orbit coupling, facilitating transition to the excited triplet state (
).[2][3] -
Energy Transfer: The long-lived triplet state transfers energy to molecular oxygen (
), generating cytotoxic singlet oxygen ( ).[2][3] -
Utility: Used to calibrate the heavy-atom effect in novel photodynamic therapy (PDT) agents without using the fully substituted Eosin Y.[2][3]
Visualization of Photophysics
Caption: Jablonski diagram illustrating the Heavy Atom Effect of the tribromo-substitution, enhancing Intersystem Crossing (ISC) and singlet oxygen generation.
References
-
Weisz, A., et al. (1994).[2][3] "Preparative separation of components of the color additive D&C Orange No. 5 by pH-zone-refining countercurrent chromatography." Journal of Chromatography A.
-
Sun, W. C., et al. (1997).[2][3] "Synthesis of Fluorinated Fluoresceins." The Journal of Organic Chemistry.
-
FDA Code of Federal Regulations. (2024). "21 CFR 74.1255 - D&C Orange No. 5."[2][3] National Archives.[2][3]
-
PubChem Compound Summary. (2024). "2',4',5'-Tribromofluorescein."[1][2][4][5][6] National Center for Biotechnology Information.[2][3]
-
Kristoffersen, A. S., et al. (2014).[2][3] "Photophysics of brominated fluorescein derivatives." Journal of Fluorescence.
Sources
- 1. 25709-83-5,Spiroisobenzofuran-1(3H),9-9Hxanthen-3-one, 2,4,5-tribromo-3,6-dihydroxy- [lookchemicals.com]
- 2. scribd.com [scribd.com]
- 3. Eosin Y - Wikipedia [en.wikipedia.org]
- 4. US3532789A - Halogenated fluorescein compositions and process - Google Patents [patents.google.com]
- 5. medrxiv.org [medrxiv.org]
- 6. 2',4',5'-Tribromofluorescein | 25709-83-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5332504A - pH-zone-refining countercurrent chromatography - Google Patents [patents.google.com]
- 9. Eosin | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hridhanchem.com [hridhanchem.com]
